

# Cerivastatin vs. Other Statins: A Comprehensive Safety Comparison Guide on Rhabdomyolysis Risk

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## Compound Focus: Cerivastatin

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## Introduction and Mechanistic Background

**Statins** (hydroxymethylglutaryl-CoA reductase inhibitors) represent a cornerstone in the management of hypercholesterolemia and prevention of cardiovascular disease. Since the approval of the first statin (lovastatin) in 1987, this drug class has been widely prescribed, with current estimates suggesting approximately 25% of the world population over 65 years uses statins for primary or secondary cardiovascular prevention. While generally safe and effective, statins are associated with a spectrum of **muscle-related adverse effects**, ranging from mild myalgia to the rare but potentially fatal **rhabdomyolysis** - a condition characterized by rapid skeletal muscle necrosis leading to the release of intracellular contents into the bloodstream.

The **mechanistic basis** for statin-induced myotoxicity involves multiple interconnected pathways. By inhibiting HMG-CoA reductase, statins not only reduce cholesterol synthesis but also decrease the production of essential intermediates in the mevalonate pathway, including **ubiquinone (Coenzyme Q10)**, **geranylgeranyl pyrophosphate (GGPP)**, and **farnesyl pyrophosphate (FPP)**. These intermediates play critical roles in mitochondrial function and protein prenylation, and their depletion may lead to muscle cell dysfunction and damage. Additionally, **genetic factors** involving specific myopathic genes (DYSF, DES,

PLEC, CAPN3, SCN4A, TNNT1, SDHA, MYH7, and PYGM) may influence individual susceptibility to statin-induced rhabdomyolysis.

## Comparative Risk Analysis Across Statins

### Clinical and Pharmacovigilance Evidence

- **Cerivastatin's Market Withdrawal:** **Cerivastatin** was voluntarily withdrawn from global markets in 2001 due to **disproportionate reports of fatal rhabdomyolysis**, with mortality rates reported to be **16-86 times higher** than with other statins. In approximately one-third of fatal cases, **cerivastatin** had been co-administered with gemfibrozil, highlighting a dangerous interaction profile [1] [2] [3].
- **Incidence Rate Comparisons:** A comprehensive retrospective cohort study analyzing 473,343 lipid-lowering drug users found the incidence of hospitalized rhabdomyolysis to be **0.9 per 10,000 person-years** for statin monotherapy. **Cerivastatin** monotherapy demonstrated an incidence of **6.12 per 10,000 person-years**, substantially higher than other statins like atorvastatin (0.50), pravastatin (0.43), simvastatin (0.65), and fluvastatin (0.00) [4].
- **Modern Pharmacovigilance Comparisons:** While direct contemporary comparisons are limited due to **cerivastatin's** withdrawal, recent analyses of the FDA Adverse Event Reporting System (FAERS) and WHO's VigiBase provide valuable insights into relative risks among currently available statins. A 2023 study analyzing 10,657 rhabdomyolysis reports found **simvastatin** carried the highest risk among current statins with a **reporting odds ratio (ROR) of 2.20** compared to other statins [5]. Additional 2025 research confirmed simvastatin's elevated risk profile and identified **demographic factors** such as male gender and age over 74 years as significant risk amplifiers [6] [7].

### Quantitative Risk Comparison Table

Table 1: Comparative Rhabdomyolysis Risk Among Statins

Statin	Market Status	Relative Rhabdomyolysis Risk	Key Risk Factors	Incidence per 10,000 Person-Years (Monotherapy)
Cerivastatin	Withdrawn (2001)	16-86x higher than other statins	Gemfibrozil interaction, high doses	6.12
Simvastatin	Available	2.20x higher than other statins [5]	High doses, CYP3A4 inhibitors, male gender	0.65
Atorvastatin	Available	Moderate	CYP3A4 inhibitors	0.50
Pravastatin	Available	Lower relative risk	Few significant interactions	0.43
Rosuvastatin	Available	Moderate	High doses, certain combinations	0.012% (clinical trials) [8]
Fluvastatin	Available	Lower relative risk	Few significant interactions	0.00 [4]
Lovastatin	Available	Moderate	CYP3A4 inhibitors	0.0038% [8]

Table 2: Drug Interactions Increasing Rhabdomyolysis Risk with Statins

Interacting Drug	Affected Statins	Mechanism	Risk Increase
Gemfibrozil	Cerivastatin (primarily), others	Inhibition of CYP2C8 & OATP transporters [3]	5-fold increase in cerivastatin exposure
Cyclosporine A	Most statins	Inhibition of OATP1B1 & CYP3A4	2.5-5.0 fold increase in statin exposure [3]
CYP3A4 inhibitors (clarithromycin, itraconazole)	Simvastatin, atorvastatin, lovastatin	Reduced metabolism	Significant risk elevation [6]

Interacting Drug	Affected Statins	Mechanism	Risk Increase
Furosemide	Multiple statins	Impaired muscle function & delayed statin metabolism [6] [7]	Reported in pharmacovigilance studies
Daptomycin	Rosuvastatin, simvastatin, atorvastatin	Unknown synergistic myotoxicity	ROR 68-124 [6]

## Drug Interaction Profiles

### The Cerivastatin-Gemfibrozil Interaction

The interaction between **cerivastatin** and **gemfibrozil** represents one of the most clinically significant and dangerous drug interactions in the statin class, contributing substantially to **cerivastatin**'s market withdrawal. This interaction involves **multiple mechanistic components**:

- **Metabolic Inhibition:** Gemfibrozil glucuronide (GEM-glu), a major metabolite of gemfibrozil, acts as a **mechanism-based inhibitor of CYP2C8**, irreversibly inhibiting this primary metabolic pathway for **cerivastatin** [3].
- **Transport Inhibition:** Both gemfibrozil and its glucuronide metabolite inhibit **hepatic uptake transporters OATP1B1 and OATP1B3**, reducing hepatic clearance of **cerivastatin** [3].
- **Tissue Distribution Alterations:** Preclinical studies in rats demonstrate that **cerivastatin** co-administration increases **gemfibrozil concentrations in skin and muscle tissues by more than two-fold** without increasing systemic exposure, suggesting altered tissue distribution may contribute to the enhanced myotoxicity [1].

Physiologically based pharmacokinetic (PBPK) modeling has been employed to quantitatively analyze this complex interaction, revealing that gemfibrozil co-administration increases both the **AUC (area under the curve) and elimination half-life** of **cerivastatin**, distinguishing it from other interactions like cyclosporine A which primarily increase AUC without significantly affecting half-life [3].

## Clinically Important Interactions with Other Statins

- **Simvastatin Interactions:** Simvastatin demonstrates heightened susceptibility to interactions with **CYP3A4 inhibitors** including clarithromycin, itraconazole, and cyclosporine. Pharmacovigilance studies have also identified previously unrecognized interactions with medications like **furosemide, allopurinol, clopidogrel, and pantoprazole** which may elevate rhabdomyolysis risk through combined effects on muscle function and statin metabolism [6] [7].
- **Genetic Susceptibility:** Polymorphisms in genes encoding drug transporters (particularly **OATP1B1**) and metabolic enzymes can significantly alter individual susceptibility to statin-induced myotoxicity. Patients with reduced-function OATP1B1 alleles exhibit **higher systemic exposure** to statins like simvastatin, corresponding to increased myopathy risk [2].

## Experimental Models and Methodologies

### Preclinical Models

Table 3: Experimental Approaches for Studying Statin-Induced Rhabdomyolysis

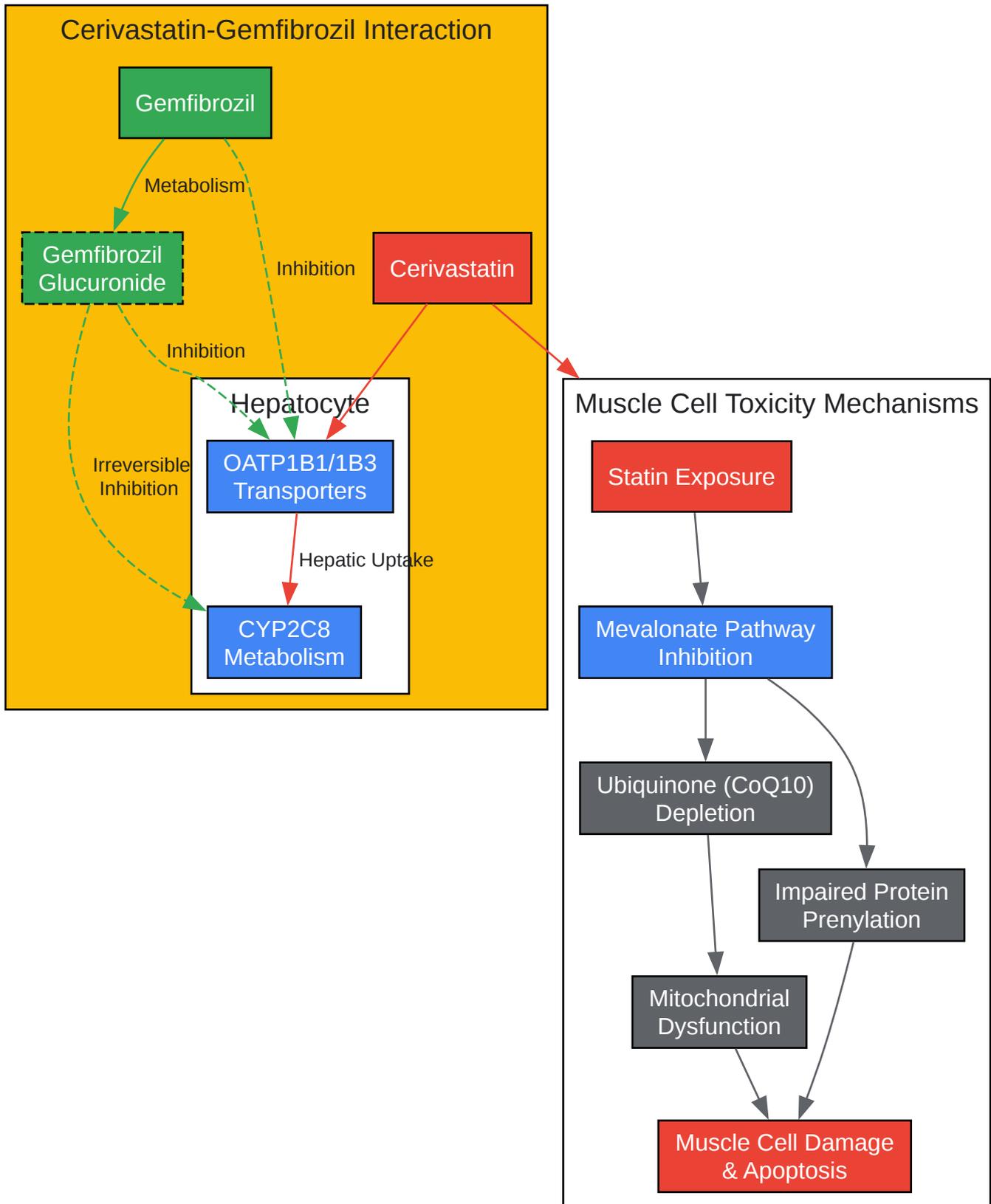
Methodology	Application	Key Endpoints	Relevance to Mechanism
<b>In vitro myotube cultures</b> (C2C12, L6, primary human myotubes)	Screening statin myotoxicity	Cell viability, apoptosis, mitochondrial function	Direct assessment of muscle cell effects
<b>Animal models</b> (rat studies)	Confirming in vitro findings, interaction studies	Plasma CK & myoglobin levels, tissue drug concentrations	Whole-organism metabolism & distribution
<b>Transcriptomic analysis</b>	Identifying genetic susceptibilities	Gene expression patterns in muscle cells	Myopathic gene regulation (DYSF, DES, etc.)

Methodology	Application	Key Endpoints	Relevance to Mechanism
PBPK modeling	Predicting complex drug interactions	Blood & tissue concentration-time profiles	Quantitative DDI prediction

## Pharmacovigilance and Clinical Data Mining

- **Data Sources:** The **FDA Adverse Event Reporting System (FAERS)** and **WHO's VigiBase** serve as primary sources for post-marketing surveillance data, enabling detection of rare adverse events through disproportionality analysis measures such as **Reporting Odds Ratios (ROR)** and **Information Component (IC)** metrics [6] [5].
- **Methodological Considerations:** When analyzing spontaneous reporting databases, careful attention must be paid to **confounding factors** including age, gender, comedications, and underlying conditions. Statistical signals require clinical validation to establish causal relationships [6] [5] [1].

The following diagram illustrates the complex mechanisms involved in statin-induced rhabdomyolysis, particularly highlighting the **cerivastatin-gemfibrozil** interaction:



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Diagram 1: Mechanisms of statin-induced rhabdomyolysis highlighting the **cerivastatin-gemfibrozil** interaction pathway and muscle cell toxicity mechanisms.

## Conclusion

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## References

1. Data Mining of the FDA Adverse Event Reporting System ... [pmc.ncbi.nlm.nih.gov]
2. Mechanisms of statin-associated skeletal muscle- ... [sciencedirect.com]
3. Quantitative Analysis of Complex Drug-Drug Interactions ... [sciencedirect.com]
4. Risk of hospitalized rhabdomyolysis associated with lipid ... [sciencedirect.com]
5. a pharmacovigilance comparative study between statins [pubmed.ncbi.nlm.nih.gov]
6. The Association Between Statin Drugs and Rhabdomyolysis [pmc.ncbi.nlm.nih.gov]
7. The Association Between Statin Drugs and Rhabdomyolysis [mdpi.com]
8. A Narrative Review of Statin-Induced Rhabdomyolysis [pmc.ncbi.nlm.nih.gov]

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